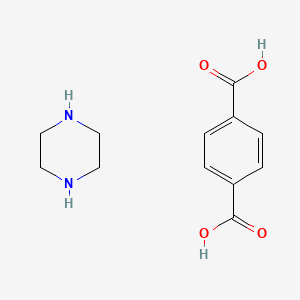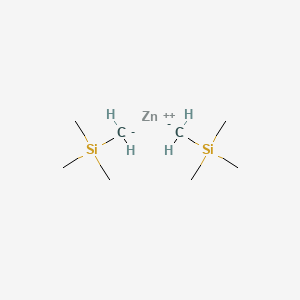
zinc;methanidyl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;methanidyl(trimethyl)silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and a methanidyl group, with zinc as a coordinating metal. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;methanidyl(trimethyl)silane typically involves the reaction of trimethylsilane with a zinc-containing reagent under controlled conditions. One common method includes the use of a zinc-catalyzed nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents . This reaction is performed under mild conditions and can be scaled up for industrial production.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are utilized . This method is efficient and suitable for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc;methanidyl(trimethyl)silane undergoes various chemical reactions, including:
Reduction: It acts as a hydride donor in reduction reactions, converting aldehydes to alcohols.
Substitution: It can participate in nucleophilic substitution reactions, forming tetraorganosilanes.
Hydrosilylation: This compound is used in hydrosilylation reactions to add silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organomagnesium reagents, chlorosilanes, and various catalysts such as zinc and copper . Reaction conditions are typically mild, often conducted at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include alcohols, tetraorganosilanes, and various hydrosilylated compounds .
Scientific Research Applications
Zinc;methanidyl(trimethyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which zinc;methanidyl(trimethyl)silane exerts its effects involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations . These intermediates interact with target molecules, leading to the desired chemical modifications. The compound’s unique structure allows it to participate in both radical and nucleophilic reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the zinc coordination.
Triethylsilane: Another trialkylsilane used in similar applications but with different reactivity due to the ethyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, similar to zinc;methanidyl(trimethyl)silane.
Uniqueness
This compound is unique due to the presence of zinc, which imparts distinct reactivity and coordination properties. This makes it particularly useful in reactions requiring specific catalytic or coordination environments .
Properties
CAS No. |
41924-26-9 |
|---|---|
Molecular Formula |
C8H22Si2Zn |
Molecular Weight |
239.8 g/mol |
IUPAC Name |
zinc;methanidyl(trimethyl)silane |
InChI |
InChI=1S/2C4H11Si.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI Key |
DFLIVUBDYHRQFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


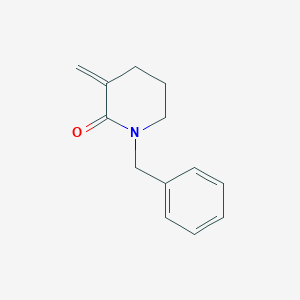
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
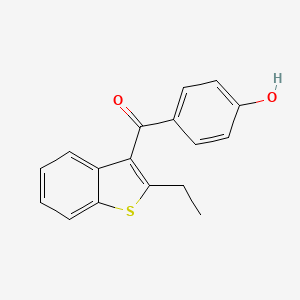
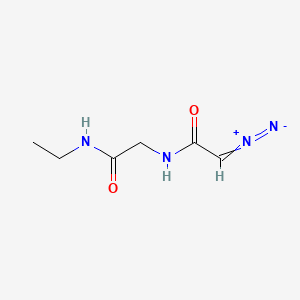
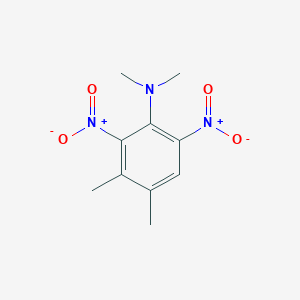
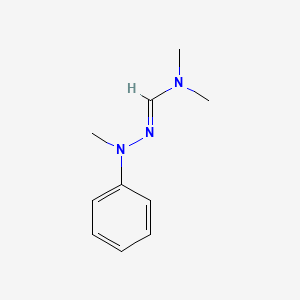
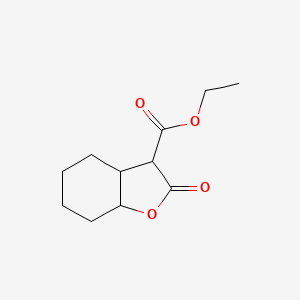
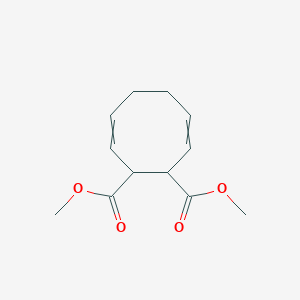
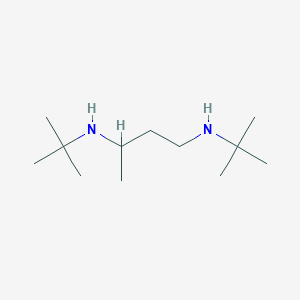

![[ethoxy(hydroxy)phosphoryl] ethyl hydrogen phosphate;ethyl carbamimidothioate](/img/structure/B14665485.png)

